molecular formula C10H14O3 B067197 4-(Dimethoxymethyl)benzyl alcohol CAS No. 183057-64-9

4-(Dimethoxymethyl)benzyl alcohol

Cat. No. B067197
M. Wt: 182.22 g/mol
InChI Key: QUWDMLYTJRQRRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 4-(Dimethoxymethyl)benzyl alcohol often involves intricate chemical processes. For instance, Wijtmans et al. (2004) describe the synthesis of a series of 6-substituted-2,4-dimethyl-3-pyridinols, which share structural similarities, through a low-temperature aryl bromide-to-alcohol conversion as a final step (Wijtmans et al., 2004). This method could potentially be adapted for the synthesis of 4-(Dimethoxymethyl)benzyl alcohol.

Molecular Structure Analysis

The structure of compounds related to 4-(Dimethoxymethyl)benzyl alcohol has been the subject of various studies. Aakeröy et al. (2005) analyzed the crystal structure of 4-(N,N-dimethylamino)benzoic acid, highlighting the importance of understanding the molecular arrangement for predicting reactivity and properties (Aakeröy et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving benzyl alcohol derivatives have been extensively studied. For example, Crich et al. (2009) introduced a new benzyl ether-type protecting group for alcohols, demonstrating the versatility of benzyl alcohols in synthetic chemistry (Crich et al., 2009). These studies can provide insights into the reactivity of 4-(Dimethoxymethyl)benzyl alcohol.

Physical Properties Analysis

The physical properties of benzyl alcohol derivatives are crucial for their practical application. Sun et al. (2009) discussed an efficient method for transforming benzyl alcohols, highlighting the importance of understanding their physical properties for effective chemical manipulation (Sun et al., 2009).

Chemical Properties Analysis

The chemical properties of benzyl alcohols, including 4-(Dimethoxymethyl)benzyl alcohol, are influenced by their functional groups. The work of Hikawa et al. (2012), which involved the synthesis of quinazolinones from benzyl alcohols, is an example of how the chemical properties of these compounds can be exploited in synthesis (Hikawa et al., 2012).

Scientific Research Applications

1. Synthesis of Multimetal and Doped Metal Oxides

  • Summary of Application : Benzyl alcohol is used in the synthesis of multimetal and doped metal oxides. This method is known as the “benzyl alcohol route”.
  • Methods of Application : The benzyl alcohol route involves the reaction of metal precursors in benzyl alcohol. For example, the reaction of Zn(NO 3) 2 ·H 2 O and NH 4 VO 3 in benzyl alcohol leads to ZnV 2 O 4 hollow spheres having a complex nanostructure .
  • Results or Outcomes : This method has been successful in synthesizing various metal oxide nanoparticles, some of which were not accessible by other solution syntheses and could only be obtained through solid-state reactions .

2. Selective Oxidation of Benzyl Alcohol

  • Summary of Application : Benzyl alcohol is selectively oxidized to produce benzoic acid, which finds extensive applications in the fields of medicine, food, and the chemical industry .
  • Methods of Application : The oxidation process involves the use of a WO4 2- catalyst immobilized by a phosphonium-containing porous aromatic framework .
  • Results or Outcomes : The catalyst showed distinctive catalytic property for efficient selective oxidation of benzyl alcohol to benzoic acid. Importantly, the catalyst can be conveniently recovered and reused by simple filtration, still maintaining its high catalytic activity .

3. Synthesis of ZnAl2O4 Nanostructures

  • Summary of Application : Benzyl alcohol is used in the synthesis of ZnAl2O4 nanoparticles which form flower-like aggregates through the oriented attachment crystallization mechanism .
  • Methods of Application : The reaction of Zn(NO3)2·H2O and NH4VO3 in benzyl alcohol leads to ZnV2O4 hollow spheres having a complex nanostructure .
  • Results or Outcomes : This method has been successful in synthesizing various metal oxide nanoparticles, some of which were not accessible by other solution syntheses and could only be obtained through solid-state reactions .

4. Hydrogenation of Benzaldehyde

  • Summary of Application : Benzyl alcohol is produced through the selective hydrogenation of benzaldehyde, an environmentally friendly industrial process .
  • Methods of Application : The hydrogenation process involves the use of Pd-based catalysts on different support groups (activated carbon, alumina, clinoptilolite) .
  • Results or Outcomes : The use of immobilized Pd0 on amine-functionalized clinoptilolite (CLI) could enhance the selectivity toward benzyl alcohol (BA) in the hydrogenation of benzaldehyde (BAld) .

Safety And Hazards

The safety data sheet for 4-Methoxybenzyl alcohol, a compound similar to “4-(Dimethoxymethyl)benzyl alcohol”, indicates that it causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage .

Future Directions

The future research directions for “4-(Dimethoxymethyl)benzyl alcohol” could involve exploring its potential applications in various fields. For instance, 4-(Hydroxymethyl)benzyl alcohol, a related compound, has been used in the synthesis of 5’-O-TBDPS-2’,3’-O-(4-hydroxymethyl-(1R)-benzyliden)-inosine .

properties

IUPAC Name

[4-(dimethoxymethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10-11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWDMLYTJRQRRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(C=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392068
Record name [4-(dimethoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethoxymethyl)benzyl alcohol

CAS RN

183057-64-9
Record name [4-(dimethoxymethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydroxymethyl)benzaldehyde dimethyl acetal
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Synthesis routes and methods

Procedure details

To a suspension of 4-carboxybenzaldehyde (7.51 g, 50 mmol) in dry MeOH (40 ml) was added 8 ml (65 mmol) of 2,2-dimethoxypropane and a catalytic amount of p-TsOH.H2O (190 mg, 1 mmol). The suspension cleared, then a colorless precipitate appeared (5 ml of dry MEOH added) and the thick suspension was stirred over night, before 100 mg of NaHCO5 were added and the mixture was concentrated in vacuo. The residue was tho roughly dried at high vacuum, dissolved in dry THF (50 ml) and added dropwise to an ice cooled slurry of LiAlH4 (1.71 g, 45 mmol) in 40 ml of dry THF. After the addition was complete (30 min), the cooling bath was removed and stirring was continued for 5 h, before the reaction mixture was treated with 1N HCl till Al-salts have precipitated (pH 9-10). The organic layer was decanted and the remaining salts were washed several times with Et2O, then treated with H2O/1N HCl and extracted several times with Et2O. All organic layers were combined, washed with brine, dried over MgSO4 and concentrated in vacuo. The crude product was chromatographed (500 g silica gel +0.5% Et3N, Hex/Et2O 2:3) to afford after crystallization from Hex/Et2O 5.66 g 31.1 mmol, 62%) of a colorless, fluffy powder (m.p. 43.5-45° C.). 1H NMR (400 MHz, CDCl3) d 7.44 (d, J=8.1, 2 H), 7.36 (d, J=m8.1, 2 H), 5.39 (s, 1 H), 4.69 (d, J=5.9, 2 H), 3.32 (s, 6 H), 1.92 (t, J=5.9, 1 H); 13C NMR (100 MHz, CDCl3) d 141.10, 137.31, 126.89, 126.73, 102.86, 64.91, 52.61; HRMS calcd for C10H14O3Na =(M+Na)+ 205.0841, found 205.0847.
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
190 mg
Type
reactant
Reaction Step Three
[Compound]
Name
NaHCO5
Quantity
100 mg
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.71 g
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
5.66 g
Type
reactant
Reaction Step Six
[Compound]
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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